生育酚琥珀酸酯

描述

Selective Cancer Cell Killing by α-Tocopheryl Succinate

α-Tocopheryl succinate has been identified as a vitamin E analogue with pro-apoptotic properties that selectively targets malignant or transformed cells, such as various haematopoietic and carcinoma cell lines, while sparing normal cells. This selective toxicity suggests a potential role for α-tocopheryl succinate in cancer therapy and prevention without significant side effects .

α-Tocopherol Succinate-Modified Chitosan as a Micellar Delivery System

The synthesis of α-tocopherol succinate-modified chitosan (CS-TOS) involves coupling reactions that introduce α-tocopherol groups into the chitosan polymer. This modification allows CS-TOS to self-aggregate into micelles in an aqueous medium, which can be used to deliver drugs like paclitaxel. The micelles exhibit favorable characteristics such as near-spherical shape, appropriate size, and positive zeta potential, which contribute to their effectiveness as a drug delivery system. The safety and potential of CS-TOS as a micellar carrier were confirmed through in vitro and in vivo evaluations .

Uptake of Intact TPGS by Human Cells

TPGS, a water-miscible form of vitamin E, is taken up intact by human cells, including fibroblasts, erythrocytes, and intestinal Caco-2 cells. The uptake process is temperature-dependent and does not require metabolic activity, suggesting a passive diffusion mechanism. The intracellular hydrolysis of TPGS releases free tocopherol, indicating that TPGS can serve as a delivery system for vitamin E .

Tocopherol Succinate: Modulation of Antioxidant Enzymes and Oncogene Expression

α-Tocopherol succinate (TS) has been shown to modulate the expression of antioxidant enzymes and oncogenes in bone marrow cells of irradiated mice. TS also enhances hematopoietic recovery by increasing colony-forming unit-spleen numbers and bone marrow cellularity. These findings support the radioprotective efficacy of TS and provide insight into its mechanisms of action .

Self-Assembly Structures and Cellular Uptake of Tocopherol Succinate Derivatives

Chemically synthesized tocopherol succinate derivatives with different polyethylene glycol chain lengths exhibit distinct self-assembly structures in water and varying cellular uptake patterns. The derivatives are metabolized into tocopherol succinate and tocopherol within cells, with the uptake and hydrolysis rates influenced by the chain length and physical structure of the compounds .

Enhanced Protective Effects Against Radiation-Induced Hematopoietic Injury

Succinate ester derivatives of tocopherols, including α-tocopheryl succinate, have been shown to enhance the protective effects against radiation-induced hematopoietic injury in mice. These derivatives act by inducing granulocyte colony-stimulating factor, promoting hematopoietic stem and progenitor cell recovery post-irradiation. The study highlights the potential of these compounds as radioprotective agents .

Lyophilised Liposome-Based Formulations of Alpha-Tocopheryl Succinate

A stable lyophilised liposome-based formulation of alpha-tocopheryl succinate (alpha-TOS) has been developed for medical applications. The formulation maintains the size distribution, lipid content, and alpha-TOS content during storage, indicating good physical and chemical stability. This preparation could be used in clinical medicine .

Mechanism of Mitochondrial Inhibition and Superoxide Radical Production

Tocopheryl succinate esters, such as α-tocopheryl succinate (α-TOS), exhibit proapoptotic activity in cancer cells through mitochondrial inhibition and subsequent superoxide radical production. The study compares the effects of different tocopheryl succinate esters on mitochondrial respiratory chain activity and superoxide production, suggesting that complex II and III interactions are involved in the mechanism of α-TOS .

Synthesis of Tocopheryl Succinate Phospholipid Conjugates

Tocopheryl succinates (TOSs) are cytotoxic against many cancer cells. The synthesis of novel phospholipids, including TOS phospholipid conjugates, has been explored. These studies have shown that TOS conjugates are poor substrates for secretory phospholipase A2, whereas phospholipids with alkyl and phenyl succinate moieties are hydrolyzed to a high extent .

X-ray and Natural Bond Orbital Structural Study

The X-ray structure of α-tocopheryl succinate (α-TOS) and related compounds has been determined, revealing differences in planarity and conformation. The study also includes a natural bond orbital analysis, which provides insights into the interactions between the phenolic oxygen and the aromatic system in these compounds. The findings contribute to understanding the mechanism of action and the role of the succinic moiety in the biological activity of α-TOS10.

科学研究应用

放射防护和造血恢复

生育酚琥珀酸酯因其放射防护特性而受到探索。在一项研究中,发现 α-生育酚琥珀酸酯 (TS) 可以调节受辐照小鼠中抗氧化酶和癌基因的表达。它还促进了造血干细胞的恢复和再填充,表明其作为放射防护剂的潜力 (Singh 等人,2011 年)。

选择性癌细胞杀伤

α-生育酚琥珀酸酯已证明具有选择性杀死具有恶性或转化表型的细胞的能力,同时对正常细胞无毒。此特性指出了其在癌症治疗和预防中的潜力,突出了其对癌细胞的选择性毒性,而没有明显的副作用 (Neuzil 等人,2001 年)。

增强抗癌功效

研究表明,α-生育酚琥珀酸酯与聚乙二醇 (TPGS) 结合时,表现出增强的抗癌活性。TPGS 在诱导癌细胞凋亡和产生活性氧方面比 TOS 更有效,表明它可能提供一种有效的方法来提高抗癌药物的治疗功效 (Youk 等人,2005 年)。

脂质过氧化和细胞保护

研究调查了 α-生育酚和生育酚琥珀酸酯对脂质过氧化的影响,表明生育酚琥珀酸酯在某些条件下可能比生育酚更有效地防止脂质过氧化。此特性对于了解其在细胞保护和治疗应用中的作用非常重要 (Almeida & Ball,2005 年)。

制药应用

生育酚琥珀酸酯的应用进展,特别是 D-α-生育酚聚乙二醇 1000 琥珀酸酯 (TPGS),已在制药制剂和临床治疗中得到关注。TPGS 已被用作增溶剂、吸收促进剂、乳化剂和受控药物递送载体,突出了其在制药中的多方面作用 (Yong-xin,2006 年)。

个性化放射蛋白质组学

生育酚琥珀酸酯的放射保护剂特性已在个性化医疗的背景下得到探索。一项针对 CD34 阳性干细胞的研究表明,生育酚琥珀酸酯可以防止辐射引起的损伤,表明其在个性化放射蛋白质组学中用于放射防护的潜力 (Srivastava 等人,2015 年)。

未来方向

属性

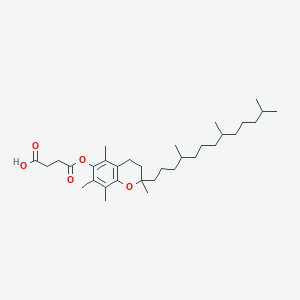

IUPAC Name |

4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELOKBJPULMYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O5 | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859862 | |

| Record name | 4-Oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992), Solid | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Tocopherol succinate | |

CAS RN |

4345-03-3, 17407-37-3 | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin E succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamine E succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Tocopherol succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169 to 171 °F (NTP, 1992), 76 - 77 °C | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

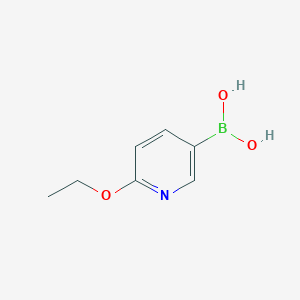

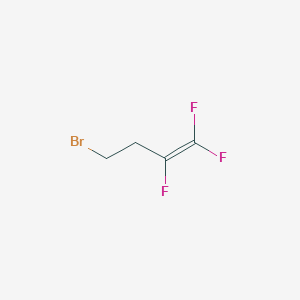

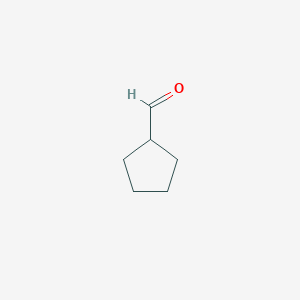

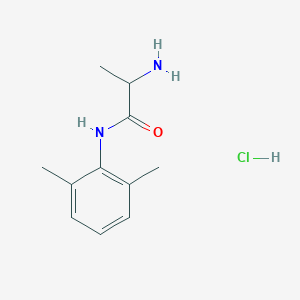

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)